molecular formula C18H20ClNO2 B14664620 1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (E)- CAS No. 39787-53-6

1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (E)-

Cat. No.: B14664620
CAS No.: 39787-53-6
M. Wt: 317.8 g/mol
InChI Key: BKIUZYZVPOAATP-GBNZRNLASA-N
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Description

1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (E)- is a complex organic compound with a unique structure that includes an indanol core, a dimethylamino group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (E)- typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (E)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the indanol core can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoate ester can be reduced to the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indanol derivatives.

Scientific Research Applications

1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (E)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (E)- involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The benzoate ester may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (E)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

39787-53-6

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

[(1R,2R)-2-(dimethylamino)-2,3-dihydro-1H-inden-1-yl] benzoate;hydrochloride

InChI

InChI=1S/C18H19NO2.ClH/c1-19(2)16-12-14-10-6-7-11-15(14)17(16)21-18(20)13-8-4-3-5-9-13;/h3-11,16-17H,12H2,1-2H3;1H/t16-,17-;/m1./s1

InChI Key

BKIUZYZVPOAATP-GBNZRNLASA-N

Isomeric SMILES

CN(C)[C@@H]1CC2=CC=CC=C2[C@H]1OC(=O)C3=CC=CC=C3.Cl

Canonical SMILES

CN(C)C1CC2=CC=CC=C2C1OC(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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